2-[Formyl(methyl)amino]ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
2-[Formyl(methyl)amino]ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound with a unique structure. It belongs to the class of dihydropyridines, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Formyl(methyl)amino]ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. The process starts with the formation of the dihydropyridine ring, followed by the introduction of the nitrophenyl group and the formyl(methyl)amino moiety. Common reagents used in these reactions include aldehydes, amines, and nitrating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial for optimizing the yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[Formyl(methyl)amino]ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted dihydropyridines and pyridines, which can have different biological activities and applications.
Scientific Research Applications
2-[Formyl(methyl)amino]ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of cardiovascular drugs due to its dihydropyridine structure.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[Formyl(methyl)amino]ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The dihydropyridine ring is known to interact with calcium channels, which can modulate calcium influx in cells. This interaction is crucial for its potential therapeutic effects, particularly in cardiovascular diseases.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine used as a calcium channel blocker.
Amlodipine: A dihydropyridine with similar cardiovascular applications.
Nicardipine: Known for its use in treating hypertension.
Uniqueness
2-[Formyl(methyl)amino]ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the formyl(methyl)amino group and the nitrophenyl moiety differentiates it from other dihydropyridines, potentially leading to unique interactions with biological targets and distinct therapeutic applications.
Properties
Molecular Formula |
C20H23N3O7 |
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Molecular Weight |
417.4 g/mol |
IUPAC Name |
5-O-[2-[formyl(methyl)amino]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H23N3O7/c1-12-16(19(25)29-4)18(14-6-5-7-15(10-14)23(27)28)17(13(2)21-12)20(26)30-9-8-22(3)11-24/h5-7,10-11,18,21H,8-9H2,1-4H3 |
InChI Key |
MTITWMNOQGJZBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)C=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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